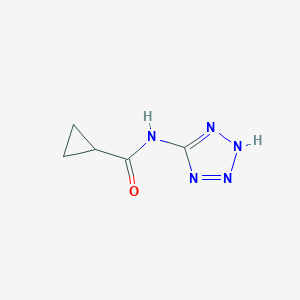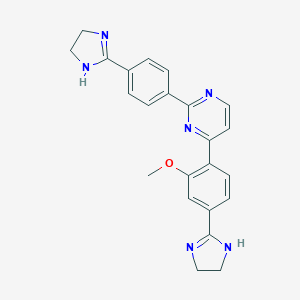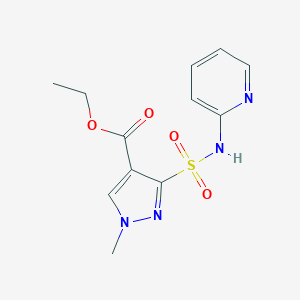![molecular formula C10H10N2O2 B071919 3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol CAS No. 177478-61-4](/img/structure/B71919.png)
3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized through a multi-step process and has shown promising results in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol is not fully understood. However, studies have shown that this compound has the ability to interact with various biological targets, including proteins and enzymes. It has been suggested that this compound may exert its effects by modulating the activity of these targets.
Effets Biochimiques Et Physiologiques
3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound has potent antioxidant and anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that this compound has neuroprotective effects and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol in lab experiments is its versatility. This compound can be used in various assays, including cell-based assays and biochemical assays. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol. One direction is to further investigate its potential as a drug candidate for the treatment of cancer and neurological disorders. Another direction is to study its mechanism of action in more detail, including its interactions with specific biological targets. Additionally, further research is needed to optimize the synthesis method and improve the solubility of this compound in aqueous solutions.
Conclusion:
In conclusion, 3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol is a heterocyclic compound that has shown promising results in various scientific fields. Its unique properties make it a valuable tool for studying protein-protein interactions, enzyme activity, and the treatment of cancer and neurological disorders. Further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.
Méthodes De Synthèse
The synthesis of 3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol involves a multi-step process that includes the reaction of 2-aminobenzimidazole with glyoxal, followed by the reaction of the resulting intermediate with ethylene diamine. The final product is obtained through the reduction of the intermediate with sodium borohydride. This method has been optimized for high yields and purity and has been widely used in research laboratories.
Applications De Recherche Scientifique
3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol has shown promising results in various scientific fields. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In pharmacology, this compound has been shown to have potent antioxidant and anti-inflammatory properties. In biochemistry, this compound has been used as a probe to study protein-protein interactions and enzyme activity.
Propriétés
Numéro CAS |
177478-61-4 |
|---|---|
Nom du produit |
3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol |
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.2 g/mol |
Nom IUPAC |
3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol |
InChI |
InChI=1S/C10H10N2O2/c13-8-4-1-3-7-9(8)11-10-12(7)5-2-6-14-10/h1,3-4,13H,2,5-6H2 |
Clé InChI |
MZPCRNKZRHERFU-UHFFFAOYSA-N |
SMILES |
C1CN2C3=C(C(=CC=C3)O)N=C2OC1 |
SMILES canonique |
C1CN2C3=C(C(=CC=C3)O)N=C2OC1 |
Synonymes |
2H-[1,3]Oxazino[3,2-a]benzimidazol-9-ol,3,4-dihydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate](/img/structure/B71861.png)




![3-ethoxy-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one](/img/structure/B71873.png)